molecular formula C22H25NO4 B3292661 3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(3-(p-tolyloxy)propyl)indolin-2-one CAS No. 879046-63-6

3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(3-(p-tolyloxy)propyl)indolin-2-one

Cat. No.: B3292661
CAS No.: 879046-63-6
M. Wt: 367.4 g/mol
InChI Key: BYGUSCPYYAMVFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(3-(p-tolyloxy)propyl)indolin-2-one is a complex organic compound belonging to the class of indolin-2-ones This compound features a hydroxyl group, a methyl group, a 2-oxopropyl group, and a p-tolyloxypropyl group attached to the indolin-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(3-(p-tolyloxy)propyl)indolin-2-one typically involves multiple steps, starting with the preparation of the indolin-2-one core. One common approach is to start with a suitable indole derivative, which undergoes a series of reactions to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to ensure high yield and purity. The process may also involve purification steps, such as recrystallization or chromatography, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(3-(p-tolyloxy)propyl)indolin-2-one can undergo various chemical reactions, including:

  • Oxidation: : The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

  • Reduction: : The compound can be reduced to remove oxygen atoms or to convert double bonds to single bonds.

  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the indolin-2-one core.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

  • Substitution: : Nucleophiles like sodium hydride (NaH) and electrophiles like acyl chlorides can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of ketones or carboxylic acids.

  • Reduction: : Formation of alcohols or alkanes.

  • Substitution: : Formation of various substituted indolin-2-ones.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(3-(p-tolyloxy)propyl)indolin-2-one has shown potential as a bioactive molecule. It can be used to study biological processes and pathways, and as a tool in drug discovery.

Medicine

The compound has been investigated for its potential medicinal properties, including antiviral, antitumor, and anti-inflammatory activities. It may serve as a lead compound for the development of new therapeutic agents.

Industry

In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which 3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(3-(p-tolyloxy)propyl)indolin-2-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(2-(o-tolyloxy)ethyl)indolin-2-one

  • 3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(3-(m-tolyloxy)propyl)indolin-2-one

Uniqueness

3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(3-(p-tolyloxy)propyl)indolin-2-one is unique due to its specific arrangement of substituents, which can influence its reactivity and biological activity. This compound's distinct structure allows it to interact with biological targets in ways that similar compounds may not.

Properties

IUPAC Name

3-hydroxy-7-methyl-1-[3-(4-methylphenoxy)propyl]-3-(2-oxopropyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-15-8-10-18(11-9-15)27-13-5-12-23-20-16(2)6-4-7-19(20)22(26,21(23)25)14-17(3)24/h4,6-11,26H,5,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGUSCPYYAMVFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCN2C3=C(C=CC=C3C(C2=O)(CC(=O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(3-(p-tolyloxy)propyl)indolin-2-one
Reactant of Route 2
3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(3-(p-tolyloxy)propyl)indolin-2-one
Reactant of Route 3
Reactant of Route 3
3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(3-(p-tolyloxy)propyl)indolin-2-one
Reactant of Route 4
Reactant of Route 4
3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(3-(p-tolyloxy)propyl)indolin-2-one
Reactant of Route 5
Reactant of Route 5
3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(3-(p-tolyloxy)propyl)indolin-2-one
Reactant of Route 6
3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(3-(p-tolyloxy)propyl)indolin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.